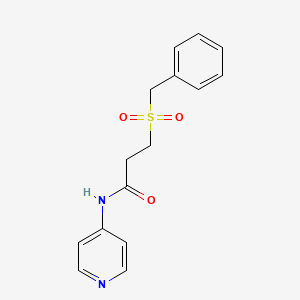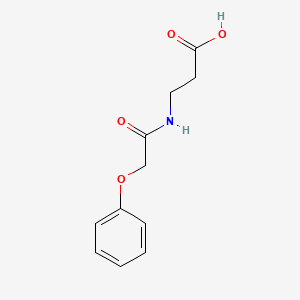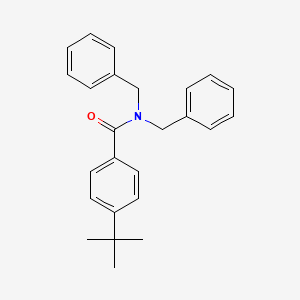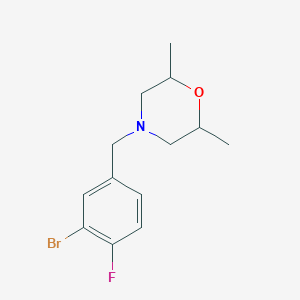
3-(benzylsulfonyl)-N-4-pyridinylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzylsulfonyl)-N-4-pyridinylpropanamide, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 3-(benzylsulfonyl)-N-4-pyridinylpropanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and tumor growth. 3-(benzylsulfonyl)-N-4-pyridinylpropanamide has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and immune responses. 3-(benzylsulfonyl)-N-4-pyridinylpropanamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(benzylsulfonyl)-N-4-pyridinylpropanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 3-(benzylsulfonyl)-N-4-pyridinylpropanamide has been shown to induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of various genes involved in tumor growth. Inflammation is a key factor in many diseases, and 3-(benzylsulfonyl)-N-4-pyridinylpropanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-(benzylsulfonyl)-N-4-pyridinylpropanamide has also been shown to improve cardiac function and reduce myocardial infarction size in animal models of cardiovascular disease.
実験室実験の利点と制限
One advantage of using 3-(benzylsulfonyl)-N-4-pyridinylpropanamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one limitation of using 3-(benzylsulfonyl)-N-4-pyridinylpropanamide in lab experiments is its relatively low solubility, which can make it difficult to work with. Additionally, more research is needed to fully understand the mechanism of action of 3-(benzylsulfonyl)-N-4-pyridinylpropanamide and its potential side effects.
将来の方向性
There are several future directions for research on 3-(benzylsulfonyl)-N-4-pyridinylpropanamide. One area of research is the development of new drugs based on 3-(benzylsulfonyl)-N-4-pyridinylpropanamide, which could be used to treat various diseases. Another area of research is the identification of new targets for 3-(benzylsulfonyl)-N-4-pyridinylpropanamide, which could lead to the development of more effective therapies. Additionally, more research is needed to fully understand the mechanism of action of 3-(benzylsulfonyl)-N-4-pyridinylpropanamide and its potential side effects, which will be important for the development of safe and effective drugs.
合成法
3-(benzylsulfonyl)-N-4-pyridinylpropanamide can be synthesized through a multi-step process that involves the reaction of 4-bromopyridine with benzylsulfonyl chloride, followed by the addition of propanoic acid and subsequent reduction with lithium aluminum hydride. The final product is obtained through the reaction of the resulting intermediate with ammonium hydroxide.
科学的研究の応用
3-(benzylsulfonyl)-N-4-pyridinylpropanamide has been extensively studied in various scientific fields, including cancer research, inflammation, and cardiovascular disease. In cancer research, 3-(benzylsulfonyl)-N-4-pyridinylpropanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation is a key factor in many diseases, and 3-(benzylsulfonyl)-N-4-pyridinylpropanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-(benzylsulfonyl)-N-4-pyridinylpropanamide has also been studied for its potential use in treating cardiovascular disease, as it has been shown to improve cardiac function and reduce myocardial infarction size.
特性
IUPAC Name |
3-benzylsulfonyl-N-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15(17-14-6-9-16-10-7-14)8-11-21(19,20)12-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKBWRXVGDNINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-(4-pyridyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5207917.png)
![5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B5207923.png)

![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5207936.png)
![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5207942.png)

![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)
![N-(2-methoxyethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5207970.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5207985.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)

![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208015.png)

